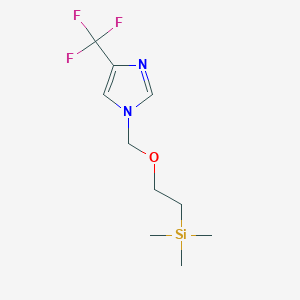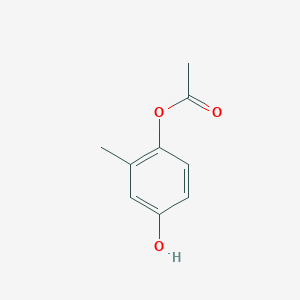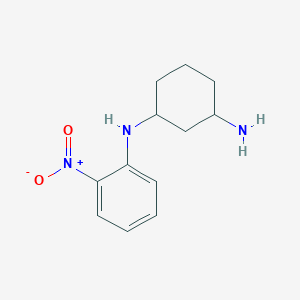
4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
概要
説明
4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a compound that features both trifluoromethyl and trimethylsilyl groups. These functional groups are known for their unique chemical properties, making the compound valuable in various fields of scientific research and industrial applications. The trifluoromethyl group is particularly notable for its electron-withdrawing properties, while the trimethylsilyl group is often used as a protective group in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of a suitable imidazole precursor with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile employed .
科学的研究の応用
4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
作用機序
The mechanism of action of 4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or modulation of their activity. The trimethylsilyl group can act as a protective group, allowing the compound to undergo selective reactions without affecting other functional groups .
類似化合物との比較
Similar Compounds
Trifluoromethyl ketones: Known for their strong electron-withdrawing properties and used in similar applications.
Trimethylsilyl ethers: Commonly used as protective groups in organic synthesis.
Uniqueness
What sets 4-(Trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole apart is the combination of both trifluoromethyl and trimethylsilyl groups in a single molecule. This dual functionality provides unique reactivity and stability, making it a versatile compound in various chemical transformations and applications .
特性
分子式 |
C10H17F3N2OSi |
|---|---|
分子量 |
266.33 g/mol |
IUPAC名 |
trimethyl-[2-[[4-(trifluoromethyl)imidazol-1-yl]methoxy]ethyl]silane |
InChI |
InChI=1S/C10H17F3N2OSi/c1-17(2,3)5-4-16-8-15-6-9(14-7-15)10(11,12)13/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
NRIZFTHQFGVVPF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-oxo-2-[2,5-dimethylphenyl]ethylthio)pyridine N-oxide](/img/structure/B8408615.png)


![4-chloro-1-(2-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8408665.png)
![3-amino-4-{[3-(dimethylamino)propyl]amino}-N,N-dimethylbenzamide](/img/structure/B8408671.png)





![1-{4-Hydroxy-3-[(phenylsulfonyl)methyl]phenyl}ethanone](/img/structure/B8408727.png)



